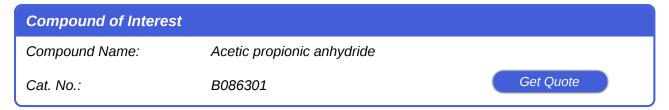


A Comprehensive Technical Guide to Methyl Acetoacetate (C₅H₈O₃)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and biological significance of methyl acetoacetate (C₅H₈O₃), a versatile intermediate in organic synthesis. This document details experimental protocols for its preparation and analysis and explores its role in cellular signaling pathways.

Core Chemical and Physical Properties

Methyl acetoacetate, systematically named methyl 3-oxobutanoate, is a colorless liquid with a characteristic fruity odor.[1][2] It is a key intermediate in the synthesis of a wide range of pharmaceuticals, dyes, and fragrances.[3]

Table 1: Physicochemical Properties of Methyl Acetoacetate



Property	Value	Reference
Molecular Formula	C5H8O3	[1][3][4]
Molecular Weight	116.12 g/mol	[1][4][5]
CAS Number	105-45-3	[3][4]
Appearance	Colorless liquid	[1][2]
Density	1.076 g/cm ³	[2]
Boiling Point	169-170 °C/70 mmHg	[5]
Melting Point	-80 °C	[5]
Flash Point	70 °C (158 °F)	[1][2]
Solubility in water	40 g/100 mL (20 °C)	[2]
Refractive Index (n ²⁰ /D)	1.419	[5]

Synthesis of Methyl Acetoacetate: Experimental Protocols

Methyl acetoacetate can be synthesized through various methods. Below are detailed protocols for two common laboratory-scale syntheses.

Synthesis from Dimethyl Carbonate and Acetone

This method involves the base-catalyzed reaction of dimethyl carbonate with acetone.[3]

Experimental Protocol:

- Reaction Setup: A 150 mL autoclave reactor equipped with a magnetic stirrer is charged with dimethyl carbonate (15.53 g, 0.172 mol) and acetone (5.00 g, 0.086 mol).
- Catalyst Addition: A solid base catalyst, such as lanthanum oxide (La₂O₃, 0.41 g), is added to the reaction mixture.[3]



- Reaction Conditions: The autoclave is sealed and heated to 220 °C with continuous stirring for 3 hours.[3]
- Work-up and Purification: After the reaction, the autoclave is cooled to room temperature.
 The resulting product mixture is then purified by distillation to isolate methyl acetoacetate.
 The purity of the product can be determined by capillary chromatography.[3]

Synthesis from Diketene and Methanol

This industrial method involves the reaction of diketene with methanol in the presence of an amine-based ionic liquid catalyst.[2]

Experimental Protocol:

- Catalyst Preparation: An amine-type ionic liquid catalyst, such as n-butylamine acetate, is
 prepared by slowly adding glacial acetic acid (12.0 g, 0.2 mol) to n-butylamine (15.4 g, 0.21
 mol) in a three-necked flask. The mixture is then heated to 60 °C and allowed to react for 2
 hours.
- Reaction Setup: A 500 mL three-necked flask is charged with methanol (28.57 g) and the prepared n-butylamine acetate ionic liquid catalyst (0.071 g).
- Reaction: The mixture is heated to reflux at 80 °C. Diketene (50 g) is then added dropwise over 3 hours.
- Insulation and Cooling: After the addition of diketene is complete, the reaction mixture is
 maintained at 120 °C for 3 hours to ensure complete reaction. The mixture is then cooled to
 room temperature to yield crude methyl acetoacetate.
- Purification: The crude product is purified by rectification in a distillation tower to obtain the final methyl acetoacetate product with a purity of over 99%.[2]

Analytical Characterization Spectroscopic Data

Table 2: Spectroscopic Data for Methyl Acetoacetate



Technique	Key Peaks/Signals	Reference
¹ H NMR	δ (ppm): 2.18 (s, 3H), 3.55 (s, 3H), 5.92 (s, 1H, enol form), 3.4 (s, 2H, keto form)	[6]
¹³ C NMR	δ (ppm): 27.1, 50.8, 117.0, 126.7, 127.7, 127.8, 140.5, 155.8, 166.1	
IR (cm ⁻¹)	2949, 1730 (C=O, ester), 1640 (C=O, ketone), 1441, 1374, 1231, 1165	[7]
Mass Spec (m/z)	116 (M+), 74, 43	[7]

Experimental Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Prepare a solution of methyl acetoacetate in a deuterated solvent (e.g., CDCl₃ or d₆-DMSO).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
- Data Analysis: Process the spectra to identify the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule. The presence of both keto and enol tautomers can be observed and quantified.

Infrared (IR) Spectroscopy:

- Sample Preparation: Place a drop of neat methyl acetoacetate between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Data Analysis: Identify the characteristic absorption bands for the functional groups present,
 such as the ester and ketone carbonyl stretches.



Mass Spectrometry (MS):

- Sample Introduction: Introduce a small amount of methyl acetoacetate into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.
- Ionization: Use a suitable ionization technique, such as electron impact (EI), to generate ions.[8]
- Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions to confirm the molecular weight and structural features.

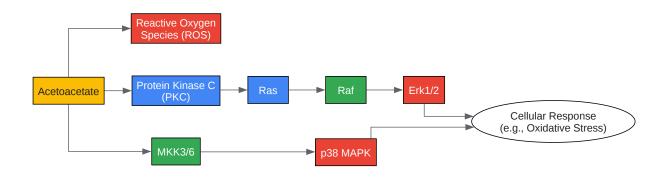
Biological Significance and Signaling Pathways

While research on the direct signaling roles of methyl acetoacetate is limited, the biological activities of its constituent parts, acetoacetate and acetate, provide significant insights.

Acetoacetate, a ketone body, has been shown to induce oxidative stress and activate specific cellular signaling pathways.

Acetoacetate-Induced MAPK Signaling Pathway

Studies have demonstrated that acetoacetate can lead to the generation of reactive oxygen species (ROS) and activate the Extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways in rat hepatocytes.[9] This activation appears to be mediated by Protein Kinase C (PKC) and Ras.[9]





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Caption: Acetoacetate-induced activation of MAPK signaling pathways.

Acetate and the mTOR Signaling Pathway in Lipid Synthesis

Acetate, a precursor for fatty acid synthesis, has been shown to activate the mTOR signaling pathway in bovine mammary epithelial cells, leading to an increase in the expression of lipogenic genes and triglyceride synthesis.[10]



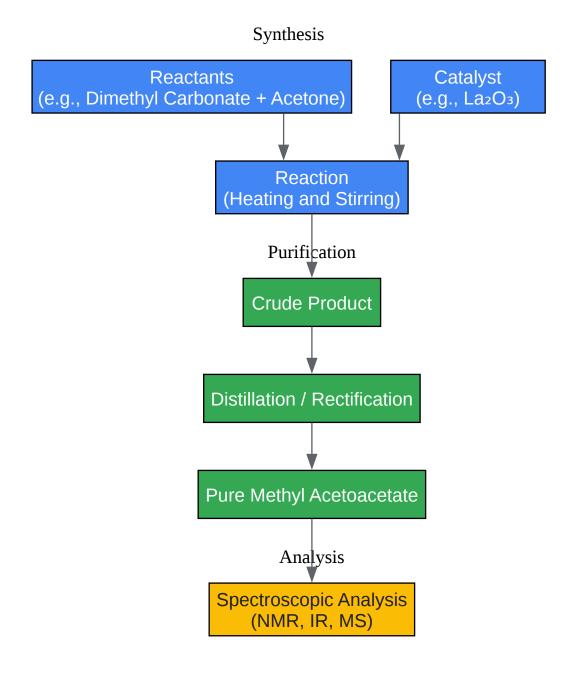
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Caption: Role of acetate in mTOR-mediated lipid synthesis.

Experimental Workflow Diagrams General Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and subsequent purification of methyl acetoacetate.





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Caption: General workflow for synthesis and purification.

This guide provides a foundational understanding of methyl acetoacetate for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols and pathway diagrams offer practical tools for laboratory work and further investigation into the compound's properties and applications.



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